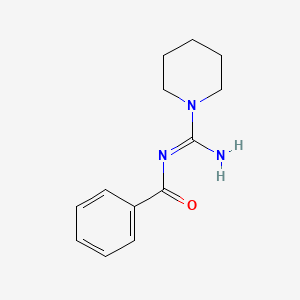
Benzamide, N-(imino-1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(imino-1-piperidinylmethyl)- is a chemical compound with the molecular formula C₁₃H₁₇N₃O It is a derivative of benzamide, where the benzamide moiety is substituted with an imino-1-piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(imino-1-piperidinylmethyl)- typically involves the condensation of benzamide with an appropriate piperidine derivative. One common method is the reaction of benzamide with N-(imino-1-piperidinyl)methyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Benzamide, N-(imino-1-piperidinylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(imino-1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the imino group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Benzamide, N-(imino-1-piperidinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(imino-1-piperidinylmethyl)- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, inhibiting their activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, which lacks the imino-1-piperidinylmethyl group.
N-(imino-1-piperidinyl)methyl derivatives: Compounds with similar structures but different substituents on the benzamide moiety.
Uniqueness
Benzamide, N-(imino-1-piperidinylmethyl)- is unique due to the presence of the imino-1-piperidinylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
7710-25-0 |
|---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[amino(piperidin-1-yl)methylidene]benzamide |
InChI |
InChI=1S/C13H17N3O/c14-13(16-9-5-2-6-10-16)15-12(17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,15,17) |
InChI Key |
BUOBWDITQXTHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=NC(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















